molecular formula C12H9F4N5S B15341326 6-(3-Fluorophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine

6-(3-Fluorophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine

Cat. No.: B15341326
M. Wt: 331.29 g/mol
InChI Key: XNRFAXDACFGYNZ-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorophenyl group, a thiosemicarbazide moiety, and a trifluoromethyl group attached to a pyrimidine ring. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluorophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluorophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

6-(3-Fluorophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

    6-(3-Fluorophenyl)-2-thiosemicarbazido-4-methylpyrimidine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    6-(3-Fluorophenyl)-2-thiosemicarbazido-4-chloropyrimidine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

    6-(3-Fluorophenyl)-2-thiosemicarbazido-4-ethylpyrimidine: Similar structure but with an ethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 6-(3-Fluorophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine imparts unique chemical and biological properties, such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs .

Properties

Molecular Formula

C12H9F4N5S

Molecular Weight

331.29 g/mol

IUPAC Name

[[4-(3-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]thiourea

InChI

InChI=1S/C12H9F4N5S/c13-7-3-1-2-6(4-7)8-5-9(12(14,15)16)19-11(18-8)21-20-10(17)22/h1-5H,(H3,17,20,22)(H,18,19,21)

InChI Key

XNRFAXDACFGYNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=NC(=N2)NNC(=S)N)C(F)(F)F

Origin of Product

United States

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